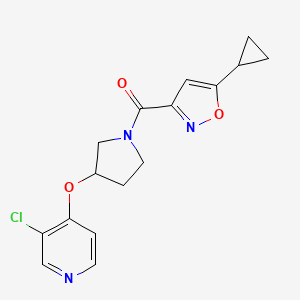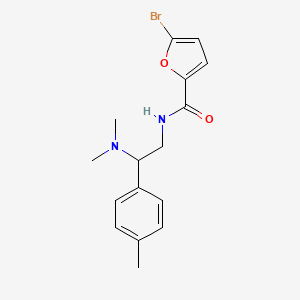
ethyl (3E)-3-(carbamoylhydrazinylidene)-4,4,4-trifluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclic Tetrahydropyrans
Research conducted by J. Elsworth and C. Willis (2008) in "Chemical communications" demonstrates the utility of related compounds in synthesizing bicyclic tetrahydropyrans. They reported the stereoselective synthesis of these bicyclic structures from ethyl (R)-3-hydroxybutanoate, indicating the potential of similar compounds for complex molecule construction J. Elsworth, C. Willis, 2008.
Chiral Synthons for Drug Synthesis
Zhongyu You, Zhi-Qiang Liu, and Yuguo Zheng (2013) in "Applied Microbiology and Biotechnology" explored the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate, a key chiral synthon for the cholesterol-lowering drug atorvastatin. This study underscores the importance of related esters in synthesizing key intermediates for pharmacologically relevant compounds Zhongyu You, Zhi-Qiang Liu, Yuguo Zheng, 2013.
Biocatalysis for Chiral Intermediates
A review by Q. Ye, P. Ouyang, and Hanjie Ying (2011) in "Applied Microbiology and Biotechnology" discusses the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, highlighting biocatalytic methods for producing enantiopure intermediates used in chiral drug manufacturing. This research emphasizes the role of similar compounds in biocatalytic processes for creating high-value chemical entities Q. Ye, P. Ouyang, Hanjie Ying, 2011.
Radical Scavengers and Enzyme Inhibitors
O. G. Khudina et al. (2019) in "Bioorganic & medicinal chemistry letters" synthesized a series of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, showcasing the compound's utility in generating novel enzyme inhibitors and antioxidants. These findings illustrate the compound's potential in creating selective carboxylesterase inhibitors and its application in antioxidant research O. G. Khudina et al., 2019.
Enantioselective Synthesis
P. Kluson et al. (2019) in "Journal of Flow Chemistry" discussed the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a related compound, highlighting the methodologies for achieving high enantioselectivity in synthesis. This research points to the broader applications of similar compounds in developing enantioselective synthesis processes for fine chemicals and pharmaceutical intermediates P. Kluson et al., 2019.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (3E)-3-(carbamoylhydrazinylidene)-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O3/c1-2-16-5(14)3-4(7(8,9)10)12-13-6(11)15/h2-3H2,1H3,(H3,11,13,15)/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNHRBNCGUROME-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N\NC(=O)N)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide](/img/structure/B2658150.png)

![1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2658153.png)



![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2658158.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B2658159.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2658160.png)

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide](/img/structure/B2658165.png)

